molecular formula C8H5BrN2O2 B061722 5-bromo-7-nitro-1H-indole CAS No. 165669-16-9

5-bromo-7-nitro-1H-indole

Cat. No.: B061722
CAS No.: 165669-16-9
M. Wt: 241.04 g/mol
InChI Key: WERRDKWLHFDNTO-UHFFFAOYSA-N
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Description

5-Bromo-7-nitro-1H-indole is a heterocyclic organic compound with the molecular formula C8H5BrN2O2. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position and a nitro group at the 7th position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-nitro-1H-indole typically involves the bromination and nitration of indole derivatives. One common method is the bromination of 7-nitroindole using bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-nitro-1H-indole can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-withdrawing nature of the nitro group, the compound can undergo electrophilic substitution reactions at the available positions on the indole ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Bromination: Bromine in acetic acid.

    Nitration: Nitric acid in sulfuric acid.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Nucleophilic Substitution: Amines or thiols in the presence of a base.

Major Products

    Reduction: 5-Bromo-7-amino-1H-indole.

    Nucleophilic Substitution: 5-Substituted-7-nitro-1H-indole derivatives.

Scientific Research Applications

5-Bromo-7-nitro-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Nitro-1H-indole: Lacks the bromine atom, affecting its electrophilic substitution reactions.

    5-Nitro-1H-indole: Has the nitro group at a different position, altering its chemical and biological properties.

Properties

IUPAC Name

5-bromo-7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERRDKWLHFDNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355690
Record name 5-bromo-7-nitroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165669-16-9
Record name 5-bromo-7-nitroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-7-nitro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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